Lipophilicity Gain from 2,5-Dimethyl Substitution
The target compound (2,5-dimethylfuran-3-carbohydrazide) possesses a computed LogP of 1.59, compared with −0.56 for the unsubstituted furan-3-carbohydrazide baseline [1][2]. This ΔLogP of +2.15 corresponds to an approximately 140-fold higher octanol–water partition coefficient, placing the target compound within the typical lipophilicity range for orally bioavailable CNS-penetrant small molecules (LogP 1–3), whereas the unsubstituted analog falls below this window [3]. TPSA values are comparable (68.3 Ų vs. ~68–72 Ų for the unsubstituted analog), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.59 (computed) |
| Comparator Or Baseline | Furan-3-carbohydrazide: LogP = −0.56 (computed) |
| Quantified Difference | ΔLogP = +2.15 (≈140-fold higher lipophilicity) |
| Conditions | Computed LogP values from Molbase and Chembase databases; no experimental LogP measurement found |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, metabolic stability, and formulation strategy—making the target compound a more suitable starting point for cell-permeable probe or lead optimization programs compared to the unsubstituted analog.
- [1] Molbase. 2,5-Dimethylfuran-3-carbohydrazide – LogP 1.59110. https://m.molbase.cn View Source
- [2] Chembase. Furan-3-carbohydrazide – LogP −0.559. https://www.chembase.cn View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. (Context: LogP 1–3 CNS drug space reference) View Source
